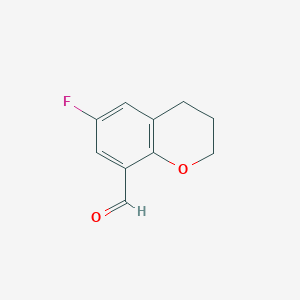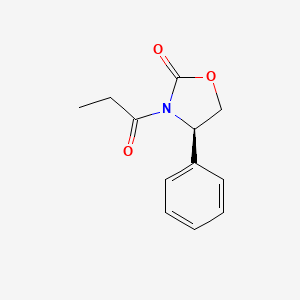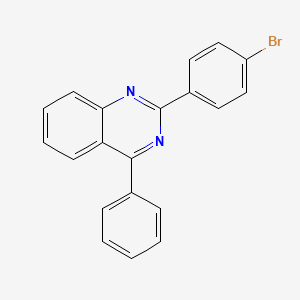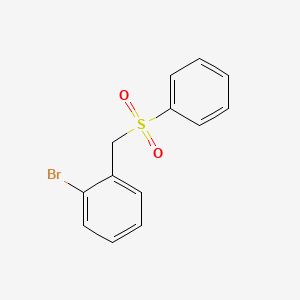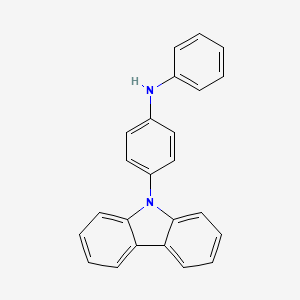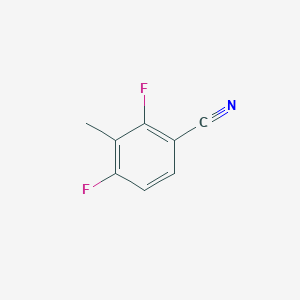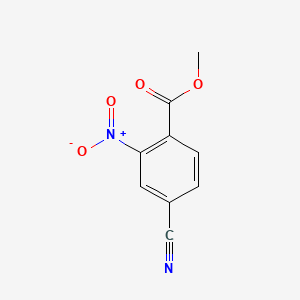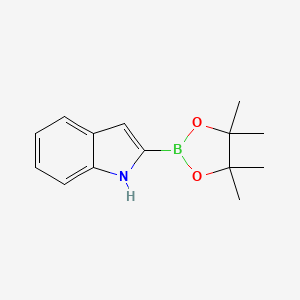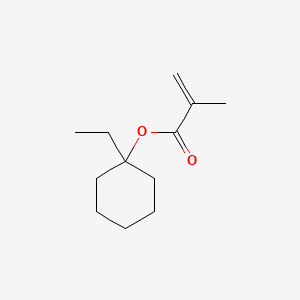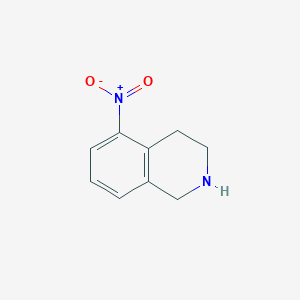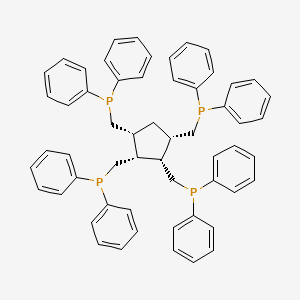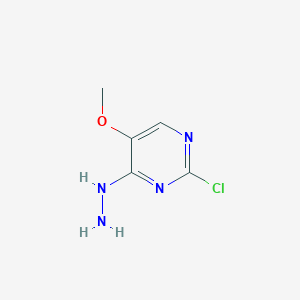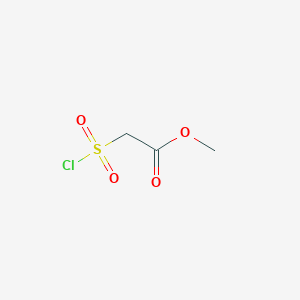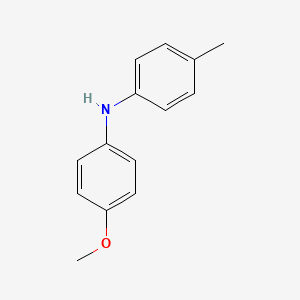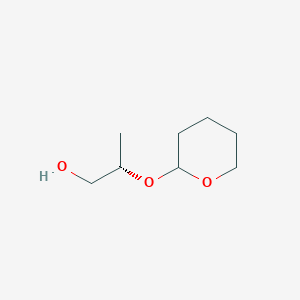
(2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol
Übersicht
Beschreibung
(2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol, also known as THP-PRO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
(2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol has been studied for its potential applications in medicinal chemistry. It has been found to possess antitumor, antiviral, and antibacterial properties. Additionally, it has been studied for its ability to inhibit enzymes such as aldose reductase and 5-lipoxygenase, which are involved in various diseases. (2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol has also been studied for its potential as a chiral building block in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of (2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol is not fully understood. However, it has been suggested that it may act by inhibiting enzymes such as aldose reductase and 5-lipoxygenase. Additionally, it may interact with cell membranes and affect their fluidity, which could impact cellular processes.
Biochemische Und Physiologische Effekte
(2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have antiviral and antibacterial properties. Additionally, (2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol has been shown to inhibit the activity of aldose reductase and 5-lipoxygenase, which are involved in diseases such as diabetes and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol is its potential as a chiral building block in the synthesis of other compounds. Additionally, it has been shown to have various biological activities, which make it a promising candidate for drug development. However, one limitation of (2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol is its diastereomeric mixture, which can make it difficult to study its biological activity. Additionally, more research is needed to fully understand its mechanism of action and potential applications.
Zukünftige Richtungen
There are several future directions for research on (2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol. One area of interest is its potential as a drug candidate for various diseases. Additionally, more research is needed to understand its mechanism of action and how it interacts with cellular processes. Another area of interest is the synthesis of (2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol and its derivatives, which could lead to the development of new compounds with improved biological activity. Finally, more research is needed to understand the limitations of (2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol and how they can be overcome in future studies.
Conclusion:
In conclusion, (2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol is a promising compound that has been studied for its potential applications in medicinal chemistry. Its synthesis method has been optimized for high yield and purity, and it has been found to possess antitumor, antiviral, and antibacterial properties. Additionally, it has been shown to inhibit the activity of enzymes involved in various diseases. While there are limitations to studying (2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol, such as its diastereomeric mixture, it remains a promising candidate for drug development. Future research should focus on understanding its mechanism of action, developing new compounds based on (2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol, and overcoming its limitations in lab experiments.
Eigenschaften
IUPAC Name |
(2S)-2-(oxan-2-yloxy)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-7(6-9)11-8-4-2-3-5-10-8/h7-9H,2-6H2,1H3/t7-,8?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWQCXIXWYWZBA-JAMMHHFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)OC1CCCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)OC1CCCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439171 | |
| Record name | (2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol | |
CAS RN |
76946-21-9 | |
| Record name | (2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


